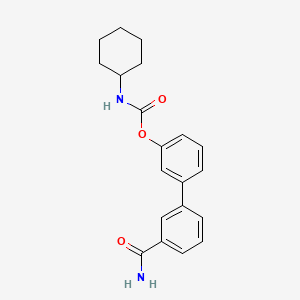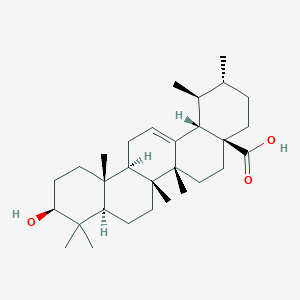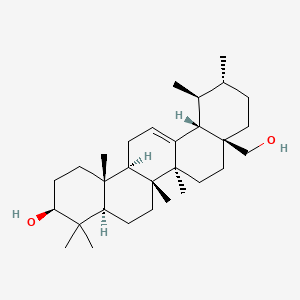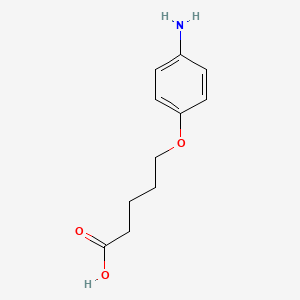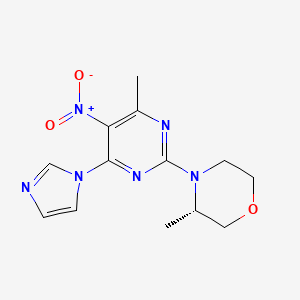
(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine
Overview
Description
T-902611 (Free base) is a chemical compound with the molecular formula C13H16N6O3 and a molecular weight of 304.31 g/mol . It is known for its potential use as a cytomegalovirus replication inhibitor . The compound is characterized by its unique structure, which includes a morpholine ring and a nitro-substituted pyrimidine moiety .
Preparation Methods
. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through a series of organic reactions involving common reagents and catalysts . Industrial production methods are also not publicly available, but it is likely that the synthesis involves large-scale organic synthesis techniques.
Chemical Reactions Analysis
T-902611 (Free base) undergoes various chemical reactions, including:
Oxidation: The nitro group on the pyrimidine ring can undergo oxidation reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
T-902611 (Free base) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of T-902611 (Free base) involves its interaction with specific molecular targets in the cytomegalovirus replication pathway . The compound inhibits the replication of the virus by interfering with the function of viral enzymes and proteins . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the viral DNA synthesis process .
Comparison with Similar Compounds
T-902611 (Free base) can be compared with other similar compounds, such as:
T-0902611: Another cytomegalovirus replication inhibitor with a similar structure and mechanism of action.
The uniqueness of T-902611 (Free base) lies in its specific combination of a morpholine ring and a nitro-substituted pyrimidine moiety, which gives it distinct chemical and biological properties .
Properties
CAS No. |
350595-60-7 |
|---|---|
Molecular Formula |
C13H16N6O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C13H16N6O3/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17/h3-4,8-9H,5-7H2,1-2H3/t9-/m0/s1 |
InChI Key |
FCIGOVAQWMOIDY-VIFPVBQESA-N |
SMILES |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T-0902611, T-2611, T-611, T-902611, T0902611, T2611, T611, T902611, T 0902611, T 2611, T 611, T 902611 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


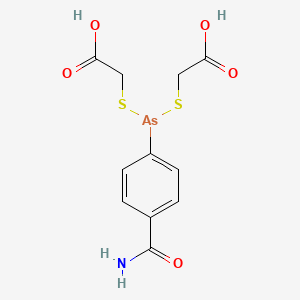
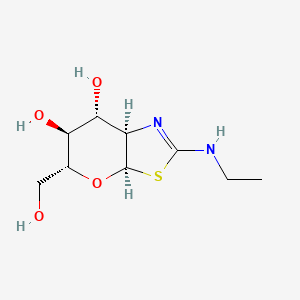

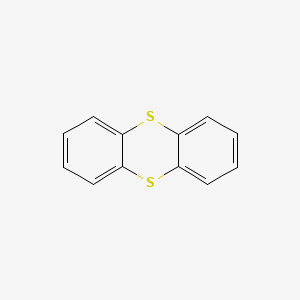
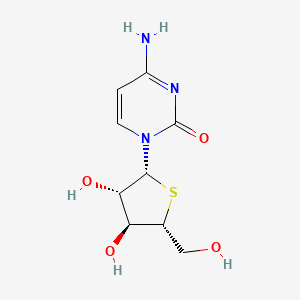
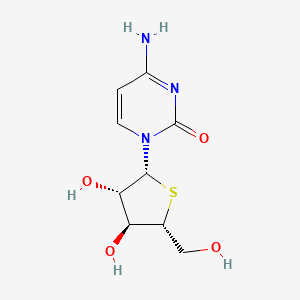
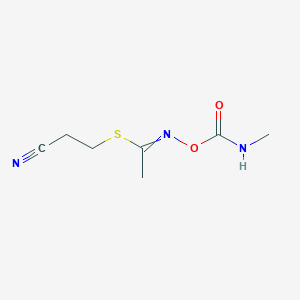
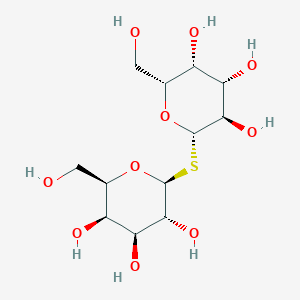
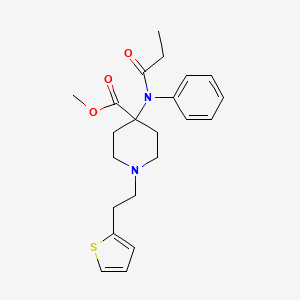
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
